Adenosine-2',3'-O-phenylboronate Adenosine-2',3'-O-phenylboronate
Brand Name: Vulcanchem
CAS No.: 4710-68-3
VCID: VC0017578
InChI: InChI=1S/C16H16BN5O4/c18-14-11-15(20-7-19-14)22(8-21-11)16-13-12(10(6-23)24-16)25-17(26-13)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23H,6H2,(H2,18,19,20)/t10-,12?,13+,16-/m1/s1
SMILES: B1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C5=CC=CC=C5
Molecular Formula: C16H16BN5O4
Molecular Weight: 353.145

Adenosine-2',3'-O-phenylboronate

CAS No.: 4710-68-3

Cat. No.: VC0017578

Molecular Formula: C16H16BN5O4

Molecular Weight: 353.145

* For research use only. Not for human or veterinary use.

Adenosine-2',3'-O-phenylboronate - 4710-68-3

Specification

CAS No. 4710-68-3
Molecular Formula C16H16BN5O4
Molecular Weight 353.145
IUPAC Name [(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methanol
Standard InChI InChI=1S/C16H16BN5O4/c18-14-11-15(20-7-19-14)22(8-21-11)16-13-12(10(6-23)24-16)25-17(26-13)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23H,6H2,(H2,18,19,20)/t10-,12?,13+,16-/m1/s1
Standard InChI Key AUYKHPDTEBVOAG-ZIWBQIBKSA-N
SMILES B1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator